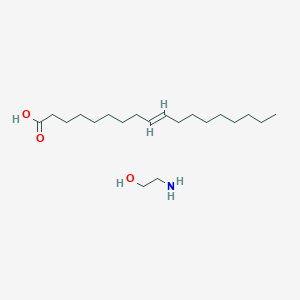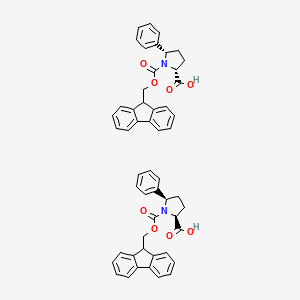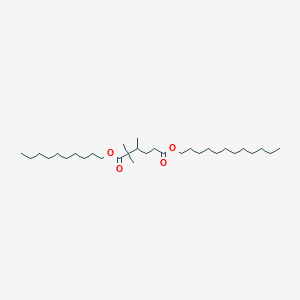
1-O-decyl 6-O-dodecyl 2,2,3-trimethylhexanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decyl dodecyl trimethyladipate is a chemical compound with the molecular formula C31H60O4 . It is an ester formed from the reaction of decyl alcohol, dodecyl alcohol, and trimethyladipic acid. This compound is known for its use in various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Decyl dodecyl trimethyladipate is synthesized through esterification, where decyl alcohol and dodecyl alcohol react with trimethyladipic acid in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete esterification. The reaction mixture is then purified through distillation to obtain the final product .
Industrial Production Methods
In industrial settings, the production of decyl dodecyl trimethyladipate involves large-scale esterification processes. The reactants are mixed in large reactors, and the reaction is catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out at elevated temperatures to increase the reaction rate and yield. After the reaction, the product is purified using distillation and other separation techniques to remove any unreacted starting materials and by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Decyl dodecyl trimethyladipate primarily undergoes hydrolysis, oxidation, and substitution reactions.
Common Reagents and Conditions
Hydrolysis: In the presence of water and an acid or base catalyst, decyl dodecyl trimethyladipate can be hydrolyzed to produce decyl alcohol, dodecyl alcohol, and trimethyladipic acid.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can oxidize decyl dodecyl trimethyladipate, leading to the formation of carboxylic acids.
Major Products Formed
Hydrolysis: Decyl alcohol, dodecyl alcohol, and trimethyladipic acid.
Oxidation: Carboxylic acids.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Decyl dodecyl trimethyladipate has several applications in scientific research:
Chemistry: It is used as a solvent and plasticizer in polymer chemistry. Its unique properties make it suitable for modifying the physical properties of polymers.
Biology: It is used in the formulation of biological buffers and detergents for protein extraction and purification.
Medicine: It is explored for its potential use in drug delivery systems due to its biocompatibility and ability to enhance the solubility of hydrophobic drugs.
Industry: It is used in the production of cosmetics, lubricants, and coatings due to its excellent emollient and lubricating properties
Wirkmechanismus
The mechanism of action of decyl dodecyl trimethyladipate involves its interaction with lipid membranes and proteins. It can integrate into lipid bilayers, altering their fluidity and permeability. This property is particularly useful in drug delivery systems, where it enhances the absorption of hydrophobic drugs by increasing membrane permeability. Additionally, its interaction with proteins can aid in their solubilization and stabilization, making it valuable in biochemical research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Decyl trimethyladipate
- Dodecyl trimethyladipate
- Tetradecyl trimethyladipate
Comparison
Decyl dodecyl trimethyladipate is unique due to its combination of decyl and dodecyl chains, which provides a balance of hydrophobicity and flexibility. Compared to decyl trimethyladipate and dodecyl trimethyladipate, it offers better solubility and compatibility with a wider range of solvents and polymers. Tetradecyl trimethyladipate, on the other hand, has a longer chain length, which can result in higher viscosity and lower solubility .
Eigenschaften
Molekularformel |
C31H60O4 |
|---|---|
Molekulargewicht |
496.8 g/mol |
IUPAC-Name |
1-O-decyl 6-O-dodecyl 2,2,3-trimethylhexanedioate |
InChI |
InChI=1S/C31H60O4/c1-6-8-10-12-14-16-17-19-20-22-26-34-29(32)25-24-28(3)31(4,5)30(33)35-27-23-21-18-15-13-11-9-7-2/h28H,6-27H2,1-5H3 |
InChI-Schlüssel |
CFMBRMRAFRPVRE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOC(=O)CCC(C)C(C)(C)C(=O)OCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


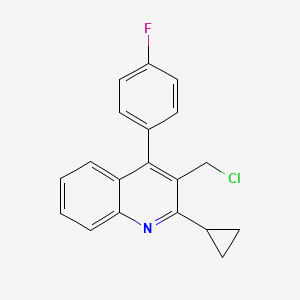
![1-(Benzo[d][1,3]dioxol-5-yl)ethane-1-thiol](/img/structure/B12296609.png)
![Ethyl 4-[[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]amino]benzoate](/img/structure/B12296614.png)
![Actinomycin D,7-[(hydroxyacetyl)amino]-, ester with L-valine (9CI)](/img/structure/B12296618.png)
![2-[[23-(4-aminobutyl)-12-(2-aminopropanoylamino)-3,6,9,26-tetrakis(hydroxymethyl)-20-(1H-imidazol-5-ylmethyl)-2,5,8,11,19,22,25,28-octaoxo-27,28lambda4-dithia-1,4,7,10,18,21,24-heptazabicyclo[27.3.0]dotriacontane-17-carbonyl]amino]acetic acid](/img/structure/B12296623.png)
![[3,4,5-Triacetyloxy-6-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]oxan-2-yl]methyl acetate](/img/structure/B12296631.png)
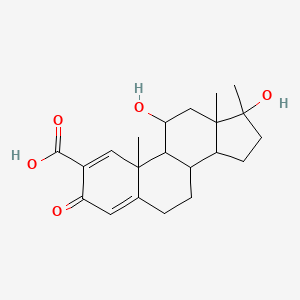


![2-[4-[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]piperazin-1-yl]-N-(1-oxo-2,3-dihydroisoindol-4-yl)acetamide](/img/structure/B12296661.png)
